![molecular formula C9H11N3S B13562717 Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B13562717.png)
Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine
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Overview
Description
Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine with copper iodide in dry pyridine under microwave irradiation at 115°C for 30 minutes . Another approach uses hydrazonoyl halides as precursors to synthesize a series of thiazole and pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and other advanced techniques can potentially be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and copper iodide . Reaction conditions often involve the use of ethanol, triethylamine, and microwave irradiation .
Major Products Formed
The major products formed from these reactions include various thiazole and pyridine derivatives, which can exhibit significant biological activities .
Scientific Research Applications
Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: It shows promise as an anticancer agent, particularly against breast cancer cell lines.
Industry: It can be used in the development of new drugs and agrochemicals.
Mechanism of Action
The mechanism of action of Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine involves its interaction with various molecular targets and pathways. For instance, it can inhibit the aggregation factor of human platelets and act as a fibrinogenic receptor antagonist . The compound’s structure allows it to interact with a wide range of receptor targets, contributing to its diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A core structural motif present in many natural products and drugs.
Pyridine: A significant class of organic compounds with various pharmacological effects.
Thiazolo[4,5-b]pyridines: These compounds exhibit high antioxidant, antimicrobial, and antitumor activities.
Uniqueness
Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine is unique due to its combined thiazole and pyridine structure, which enhances its pharmacological potential and synthetic versatility .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine?
The synthesis of thiazolo[4,5-b]pyridine derivatives typically involves multi-step reactions, including cyclization and functional group modifications. For example:
- Acylation and cyclization : Pyridin-2-amine derivatives can undergo acylation with carbonyl chlorides (e.g., furan-2-carbonyl chloride), followed by treatment with P₂S₅ to form thioamides. Subsequent oxidation with potassium ferricyanide in alkaline medium yields the thiazolo[4,5-b]pyridine core .
- Alkylation : Methylation at specific positions (e.g., pyridine nitrogen) using methyl iodide under controlled conditions introduces trimethyl groups. Reaction conditions (temperature, solvent) significantly influence regioselectivity and yield .
- Smiles rearrangement : Base-promoted nucleophilic substitution (e.g., using 1,3-(S,N)-binucleophiles) followed by nitro group replacement can generate fused thiazolo-pyridine systems .
Key Steps | Reagents/Conditions | Reference |
---|---|---|
Acylation | Furan-2-carbonyl chloride, propan-2-ol | |
Cyclization | P₂S₅, toluene; K₃[Fe(CN)₆] in NaOH | |
Methylation | CH₃I, controlled temperature |
Q. How is structural characterization performed for this compound?
Post-synthesis characterization employs:
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at 1-3 ppm) and carbon backbone .
- IR : Confirms functional groups (e.g., N-H stretch ~3300 cm⁻¹, C-S ~650 cm⁻¹) .
Q. What pharmacological activities are reported for thiazolo[4,5-b]pyridine derivatives?
- Antimicrobial : Derivatives exhibit activity against Mycobacterium tuberculosis (MIC values <10 µg/mL in MABA assays) and Gram-negative bacteria (e.g., E. coli) via enoyl-ACP reductase inhibition .
- Kinase inhibition : Structural analogs interact with tyrosine kinases (e.g., EGFR), showing potential in oncology .
- Antioxidant : Thiazolo-pyridines scavenge free radicals (IC₅₀ ~50 µM in DPPH assays) .
Activity | Target/Mechanism | Reference |
---|---|---|
Antitubercular | M. tuberculosis enoyl-ACP reductase | |
Kinase inhibition | EGFR binding pocket |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to toluene .
- Catalysts : Pd/dppf or SPhos ligands improve cross-coupling steps (e.g., aryl group introduction) .
- Temperature control : Methylation at 0–5°C minimizes side reactions (e.g., over-alkylation) .
- Purification : Gradient column chromatography (hexane/EtOAc) isolates high-purity product (>95%) .
Q. How to resolve contradictions in biological activity data across studies?
- Assay standardization : Use consistent protocols (e.g., MABA for antitubercular activity) to reduce variability .
- Structural analogs : Compare substituent effects (e.g., electron-withdrawing groups enhance kinase binding vs. electron-donating groups improve antimicrobial activity ).
- Computational validation : Molecular docking (e.g., Schrödinger Suite) identifies binding affinity discrepancies due to protein conformational changes .
Q. What computational methods predict target interactions and pharmacokinetics?
- Molecular docking : Glide/SP algorithm evaluates binding to M. tuberculosis enoyl-ACP reductase (PDB: 4TZK) .
- ADMET prediction : SwissADME estimates drug-likeness (e.g., Lipinski’s Rule compliance) and toxicity (LD₅₀) .
- QSAR modeling : CoMFA/CoMSIA correlates substituent electronic parameters (e.g., Hammett σ) with bioactivity .
Method | Application | Reference |
---|---|---|
Docking | Target binding affinity | |
QSAR | Bioactivity optimization |
Properties
Molecular Formula |
C9H11N3S |
---|---|
Molecular Weight |
193.27 g/mol |
IUPAC Name |
5,6,7-trimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C9H11N3S/c1-4-5(2)7-8(11-6(4)3)12-9(10)13-7/h1-3H3,(H2,10,11,12) |
InChI Key |
VPJGQKRRLMVBPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N=C1C)N=C(S2)N)C |
Origin of Product |
United States |
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